N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
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Overview
Description
N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the formation of the dioxaborolane ring through a borylation reaction. This process often utilizes a palladium catalyst to facilitate the coupling of boronic acids with organic halides . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The reactions are typically conducted under inert atmospheres to prevent oxidation or degradation of the reactants .
Major Products
The major products formed from these reactions include various boronic acid derivatives, amines, and substituted aromatic compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves the interaction of the dioxaborolane ring with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis . The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
Uniqueness
N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to the presence of both the dioxaborolane ring and the sulfonamide group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C16H26BNO4S |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-ethyl-N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H26BNO4S/c1-8-18(7)23(19,20)13-9-10-14(12(2)11-13)17-21-15(3,4)16(5,6)22-17/h9-11H,8H2,1-7H3 |
InChI Key |
CHMTZPSRZVGTPJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)CC)C |
Origin of Product |
United States |
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